Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695780
InChI: InChI=1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3
SMILES: COC(=O)C1=CN=CN1CC2CCC2
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

CAS No.:

Cat. No.: VC13695780

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl 3-(cyclobutylmethyl)imidazole-4-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3
Standard InChI Key SDYZXLQIQDOTQA-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=CN1CC2CCC2
Canonical SMILES COC(=O)C1=CN=CN1CC2CCC2

Introduction

Chemical Structure and Identification

The compound’s structure features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a cyclobutylmethyl group, while the 5-position bears a methyl ester moiety. Key identifiers include:

PropertyValue
IUPAC NameMethyl 3-(cyclobutylmethyl)imidazole-4-carboxylate
InChI1S/C10H14N2O2/c1-14-10(13)9-5-11-7-12(9)6-8-3-2-4-8/h5,7-8H,2-4,6H2,1H3
InChIKeySDYZXL
SMILESCOC(=O)C1=CN=C(N(C2CC2)C)C=N1

The cyclobutylmethyl group introduces steric bulk, while the methyl ester facilitates further functionalization .

Synthesis and Preparation

The synthesis typically involves multi-step organic reactions, though specific protocols vary. Key methods include:

Stepwise Synthesis Pathways

  • Imidazole Core Formation:

    • A common approach starts with alkylation or acylation of an imidazole intermediate. For example, cyclobutylmethyl bromide may react with a 1H-imidazole derivative under basic conditions.

    • Alternative methods employ sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) for heterocyclization, as seen in related benzimidazole syntheses .

  • Esterification:

    • The methyl ester group is introduced via esterification of a carboxylic acid precursor. Reagents like methyl imidazole carbamate (MImC) enable chemoselective esterification under mild conditions .

  • Purification:

    • Final products are purified using chromatography or recrystallization, achieving >97% purity .

Example Reaction Scheme

StepReagents/ConditionsProduct
1Cyclobutylmethyl bromide, K₂CO₃1-(Cyclobutylmethyl)-1H-imidazole
2Methyl chloroformate, NaHMethyl 1-(cyclobutylmethyl)-1H-imidazole-5-carboxylate

Physical and Chemical Properties

The compound’s physical characteristics are critical for handling and application:

PropertyValue
AppearanceColorless to off-white solid
Purity≥97% (HPLC)
Storage2–8°C, protected from moisture and light
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, acetonitrile)

Spectral Data

  • ¹H NMR: Peaks corresponding to cyclobutyl protons (~1.5–2.0 ppm), imidazole NH (~7.5–8.5 ppm), and methyl ester (~3.8 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 194 .

Medicinal Chemistry Applications

Imidazole derivatives are renowned for their pharmacological activity, though direct data on this compound is limited. Structural analogs suggest potential in:

Targeted Biological Activities

ActivityMechanismRelevance
AntimicrobialDisruption of microbial membranes or inhibition of essential enzymes.Broad-spectrum antimicrobial agents
Anti-inflammatoryInhibition of pro-inflammatory cytokines or enzymes (e.g., COX-2).Chronic inflammatory diseases
AnticancerInterference with DNA replication or kinase signaling pathways .Targeted cancer therapies

Structure-Activity Relationship (SAR)

The cyclobutylmethyl group may enhance lipophilicity, improving membrane permeability, while the methyl ester enables prodrug activation .

Catalytic Applications

The imidazole ring can act as a ligand in metal-catalyzed reactions, with the cyclobutylmethyl group modulating steric and electronic effects:

RoleExample ReactionAdvantage
Ligand for MetalsPalladium or copper complexes for cross-coupling reactionsEnhanced stability and selectivity
Acid/Base CatalystFacilitation of ester hydrolysis or amidationMild conditions, high yields

The methyl ester may also participate in transesterification or decarboxylation under specific conditions .

HazardResponse
InhalationMove to fresh air; seek medical attention if irritation persists .
Skin/Eye ContactWash with water; remove contaminated clothing .
FireUse dry chemical or alcohol-resistant foam; avoid water .

Decomposition products include carbon monoxide and nitrogen oxides, necessitating proper ventilation .

SupplierCASPurityPack SizeStorage
Vulcan Chem2112655-30-6≥97%1 g2–8°C
MolCore2112655-30-697%CustomAmbient
MSE Supplies2112655-30-699.94%1 g2–8°C

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